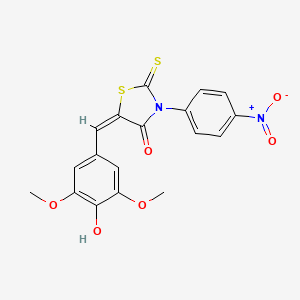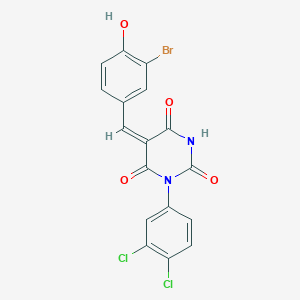![molecular formula C17H18N4O2 B5909430 4-(dimethylamino)benzaldehyde [1-(3-nitrophenyl)ethylidene]hydrazone](/img/structure/B5909430.png)
4-(dimethylamino)benzaldehyde [1-(3-nitrophenyl)ethylidene]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)benzaldehyde [1-(3-nitrophenyl)ethylidene]hydrazone, commonly known as DMBE-NPH, is a chemical compound with potential applications in scientific research. It is a hydrazone derivative of benzaldehyde and is used in various laboratory experiments. DMBE-NPH is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
作用机制
DMBE-NPH reacts with aldehydes and ketones to form Schiff bases, which are fluorescent compounds. The fluorescence intensity of DMBE-NPH increases upon the formation of Schiff bases, making it a useful tool for the detection of aldehydes and ketones. The mechanism of action of DMBE-NPH involves the nucleophilic addition of the hydrazine group of DMBE-NPH to the carbonyl group of aldehydes and ketones, followed by the formation of a Schiff base.
Biochemical and Physiological Effects
DMBE-NPH has no known biochemical or physiological effects on living organisms. It is a non-toxic chemical compound that is safe to handle in laboratory settings. However, it should be handled with care as it is a potential irritant to the skin, eyes, and respiratory system.
实验室实验的优点和局限性
One of the main advantages of DMBE-NPH is its high selectivity for aldehydes and ketones. It has been shown to be more selective than other fluorescent probes such as 2,4-dinitrophenylhydrazine and 4-hydroxynonenal. DMBE-NPH is also stable under various experimental conditions and has a high quantum yield, making it a reliable tool for the detection of aldehydes and ketones.
However, one of the limitations of DMBE-NPH is its relatively low water solubility, which limits its application in aqueous solutions. It is also sensitive to pH changes, which can affect its fluorescence intensity. Additionally, DMBE-NPH is not suitable for the detection of aldehydes and ketones in complex matrices such as biological tissues and environmental samples.
未来方向
There are several future directions for the use of DMBE-NPH in scientific research. One potential application is the detection of aldehydes and ketones in living cells and tissues. This would require the development of new methods for the delivery of DMBE-NPH into cells and tissues. Another future direction is the modification of DMBE-NPH to improve its water solubility and pH stability. This would expand its application in aqueous solutions and in vivo experiments. Finally, the use of DMBE-NPH in environmental monitoring and food analysis is an area that requires further investigation.
合成方法
The synthesis of DMBE-NPH involves the reaction between 4-(dimethylamino)benzaldehyde and 1-(3-nitrophenyl)ethylidene hydrazine. The reaction takes place in ethanol and is catalyzed by acetic acid. The resulting product is then recrystallized from ethanol to obtain pure DMBE-NPH. The overall yield of the synthesis is around 70%.
科学研究应用
DMBE-NPH has potential applications in various scientific research fields such as biochemistry, pharmacology, and neuroscience. It is used as a fluorescent probe for the detection of aldehydes and ketones in biological samples. DMBE-NPH has been used to measure the levels of aldehydes in human plasma, urine, and cerebrospinal fluid. It has also been used to detect aldehydes in food samples such as wine and fruit juices.
属性
IUPAC Name |
N,N-dimethyl-4-[(E)-[(E)-1-(3-nitrophenyl)ethylidenehydrazinylidene]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-13(15-5-4-6-17(11-15)21(22)23)19-18-12-14-7-9-16(10-8-14)20(2)3/h4-12H,1-3H3/b18-12+,19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHIBXWHSASSEB-KLCVKJMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=CC1=CC=C(C=C1)N(C)C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C\C1=CC=C(C=C1)N(C)C)/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5909349.png)
![2,4-dichloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5909360.png)
![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)naphthalene](/img/structure/B5909364.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5909368.png)
![N-[4-(1-piperidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5909382.png)
![1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5909394.png)
![methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5909397.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5909399.png)

![4-methoxybenzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5909418.png)


![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5909449.png)
![3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5909452.png)